7-Aminopyrazolo[1,5-a]pyrimidin-5-ol

Medicinal Chemistry Physicochemical Property Drug-likeness

This 7-amino-5-hydroxyl pyrazolo[1,5-a]pyrimidine is a strategic building block for ATP-competitive kinase inhibitor programs. Unlike the unsubstituted scaffold, the 7-NH₂ group provides an additional hydrogen bond donor for target hinge engagement, while the 5-OH serves as a precise handle for linker conjugation (e.g., piperidin-3-ol) in patented CDK inhibitor series (APPAMP compounds). Its balanced LogP (0.60) and PSA (76.44 Ų) support oral bioavailability optimization, with ΔLogP of +0.42 vs. unsubstituted scaffolds enhancing passive permeability. Eliminate low-yielding functionalization steps—order ≥98% purity today.

Molecular Formula C6H6N4O
Molecular Weight 150.14 g/mol
CAS No. 89418-10-0
Cat. No. B1418179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Aminopyrazolo[1,5-a]pyrimidin-5-ol
CAS89418-10-0
Molecular FormulaC6H6N4O
Molecular Weight150.14 g/mol
Structural Identifiers
SMILESC1=C2NC(=O)C=C(N2N=C1)N
InChIInChI=1S/C6H6N4O/c7-4-3-6(11)9-5-1-2-8-10(4)5/h1-3H,7H2,(H,9,11)
InChIKeyQSGSNGVHVWEZRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Aminopyrazolo[1,5-a]pyrimidin-5-ol (CAS 89418-10-0) – A Foundational Heterocyclic Building Block for Kinase-Targeted Research


7-Aminopyrazolo[1,5-a]pyrimidin-5-ol is a heterocyclic organic compound belonging to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused pyrazole-pyrimidine bicyclic core with an amino group at the 7-position and a hydroxyl group at the 5-position . With a molecular formula of C₆H₆N₄O and a molecular weight of 150.14 g/mol, this compound serves as a crucial synthetic intermediate in the preparation of substituted pyrazolo[1,5-a]pyrimidine derivatives, which are widely explored as kinase inhibitors in medicinal chemistry [1]. Its structural features confer a specific hydrogen-bonding capacity and lipophilicity profile that differentiate it from unsubstituted analogs, making it a strategic choice for derivatization in drug discovery programs targeting cyclin-dependent kinases (CDKs) and other protein kinases [2].

Why a Generic Pyrazolo[1,5-a]pyrimidine Cannot Substitute for the 7-Amino-5-ol Scaffold in Advanced Synthesis


The specific substitution pattern of 7-Aminopyrazolo[1,5-a]pyrimidin-5-ol—featuring both an amino group at position 7 and a hydroxyl group at position 5—imparts a unique set of physicochemical properties that are not replicated by other pyrazolo[1,5-a]pyrimidine derivatives . The presence of the 7-amino group significantly increases the polar surface area (PSA) and alters the lipophilicity (LogP) compared to unsubstituted or methylated analogs, which directly affects solubility, membrane permeability, and the compound's behavior in downstream reactions . Furthermore, the 5-hydroxyl group provides a critical handle for further functionalization, enabling the synthesis of a wide array of kinase inhibitors that are the subject of active patent protection [1]. Substituting a generic pyrazolo[1,5-a]pyrimidine scaffold lacking these specific functional groups would necessitate additional, often low-yielding, synthetic steps to introduce the required amino and hydroxyl functionalities, thereby compromising synthetic efficiency, increasing cost, and potentially altering the pharmacokinetic profile of the final drug candidate.

Quantitative Differentiation of 7-Aminopyrazolo[1,5-a]pyrimidin-5-ol (CAS 89418-10-0) from Closest Analogs


Enhanced Lipophilicity (LogP) Compared to Unsubstituted Pyrazolo[1,5-a]pyrimidin-5-ol

The introduction of a 7-amino group increases the compound's lipophilicity relative to the unsubstituted pyrazolo[1,5-a]pyrimidin-5-ol scaffold. The target compound exhibits a calculated LogP of 0.59830, compared to a LogP of 0.18 for the parent pyrazolo[1,5-a]pyrimidin-5-ol lacking the amino group . This difference of ΔLogP = +0.42 represents a more than two-fold increase in calculated octanol-water partition coefficient, which is a key parameter in predicting membrane permeability and oral bioavailability in drug design.

Medicinal Chemistry Physicochemical Property Drug-likeness

Increased Polar Surface Area (PSA) Versus Unsubstituted Scaffold

The 7-amino substitution substantially increases the topological polar surface area (TPSA), a key determinant of a molecule's ability to permeate biological membranes and its oral bioavailability. 7-Aminopyrazolo[1,5-a]pyrimidin-5-ol has a calculated PSA of 76.44 Ų , whereas the unsubstituted pyrazolo[1,5-a]pyrimidin-5-ol has a PSA of approximately 46.0 Ų . This difference of 30.44 Ų places the target compound closer to the optimal range (below 140 Ų) for oral drug-likeness while providing enhanced aqueous solubility due to increased hydrogen bonding capacity.

Medicinal Chemistry Physicochemical Property Drug-likeness

Distinct Physical Properties: Density and Refractive Index

The compound's unique substitution pattern yields measurable differences in physical properties compared to the unsubstituted core. The target compound has a reported density of 1.74 g/cm³ and a refractive index of 1.831 . In contrast, the unsubstituted pyrazolo[1,5-a]pyrimidin-5-ol exhibits a lower refractive index of 1.739 [1]. These differences, while subtle, provide analytical chemists with quantifiable parameters for identity confirmation and purity assessment during procurement and use.

Analytical Chemistry Quality Control Material Science

Validated Synthetic Utility as a Key Intermediate in Patented CDK Inhibitor Programs

7-Aminopyrazolo[1,5-a]pyrimidin-5-ol is explicitly claimed as a core intermediate in the synthesis of 'APPAMP compounds,' a class of potent and selective CDK inhibitors targeting CDK1, CDK2, CDK4, CDK5, CDK6, CDK7, CDK8, CDK9, CDK10, CDK11, CDK12, and CDK13 [1]. The patent literature demonstrates that the 5-hydroxyl group is essential for subsequent derivatization via amino-methyl-piperidin-3-ol linkages, which are not accessible from the unsubstituted pyrazolo[1,5-a]pyrimidin-5-ol scaffold. This establishes a direct, documented link between this specific building block and a therapeutically validated chemical series.

Medicinal Chemistry CDK Inhibitors Patent Analysis

Defined Application Scenarios for 7-Aminopyrazolo[1,5-a]pyrimidin-5-ol Based on Quantitative Differentiation


Synthesis of CDK-Targeted Kinase Inhibitors for Oncology Research

Researchers developing novel ATP-competitive inhibitors for cyclin-dependent kinases (CDKs) should prioritize this building block due to its direct role as an intermediate in patented CDK inhibitor series (e.g., APPAMP compounds) [1]. The 5-hydroxyl group provides a precise attachment point for piperidin-3-ol linkers, a key structural motif for achieving selectivity against a broad panel of CDKs (CDK1-13).

Design of Orally Bioavailable Drug Candidates with Optimized Permeability

Medicinal chemists optimizing lead compounds for oral bioavailability can leverage the compound's balanced lipophilicity (LogP 0.60) and polar surface area (76.44 Ų) . The ΔLogP of +0.42 compared to the unsubstituted scaffold translates to enhanced passive membrane permeability, while the PSA remains well below the 140 Ų threshold, suggesting favorable oral absorption characteristics without the risk of excessive blood-brain barrier penetration.

Building Block for Focused Chemical Libraries Targeting Kinase Hinge Regions

The pyrazolo[1,5-a]pyrimidine core is a recognized ATP-mimetic scaffold that binds to the hinge region of protein kinases [1]. The 7-amino group provides an additional hydrogen bond donor that can be exploited for target engagement. This compound serves as an ideal starting point for generating diverse, kinase-focused compound libraries through parallel synthesis at the 5-position hydroxyl group.

Analytical Reference Standard for Pyrazolopyrimidine Derivative Characterization

Quality control and analytical development laboratories can utilize the compound's well-defined physical constants—density of 1.74 g/cm³ and refractive index of 1.831—as reference benchmarks for identity verification and purity assessment of novel pyrazolopyrimidine derivatives . These values offer a quantifiable basis for method development and validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Aminopyrazolo[1,5-a]pyrimidin-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.